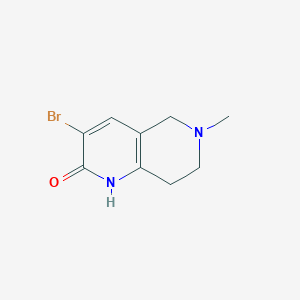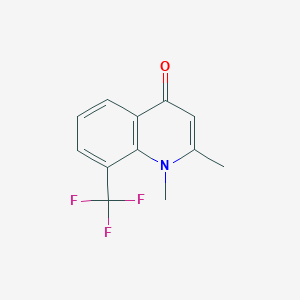
Sodium 2-methylquinoline-6-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methylquinoline-6-sulphonate is a chemical compound with the molecular formula C10H8NNaO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methylquinoline-6-sulphonate typically involves the sulfonation of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 2-methylquinoline is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to yield the final product. These processes are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methylquinoline-6-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2-methylquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Sodium 2-methylquinoline-6-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biochemical assays due to its ability to bind to specific biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activity.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methylquinoline-6-sulphonate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulfonate group enhances its solubility and facilitates its interaction with polar biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sodium quinoline-6-sulphonate: Similar structure but lacks the methyl group at the 2-position.
Sodium 2-chloroquinoline-6-sulphonate: Contains a chlorine atom instead of a methyl group.
Sodium 2-methylquinoline-8-sulphonate: Sulfonate group is positioned at the 8-position instead of the 6-position.
Uniqueness: Sodium 2-methylquinoline-6-sulphonate is unique due to the presence of the methyl group at the 2-position and the sulfonate group at the 6-position. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
83848-51-5 |
|---|---|
Molecular Formula |
C10H8NNaO3S |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
sodium;2-methylquinoline-6-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
QYPOYQXFHWKABL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)
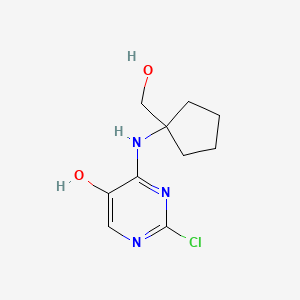
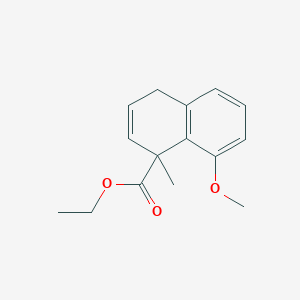
![2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11868999.png)

![Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate](/img/structure/B11869016.png)

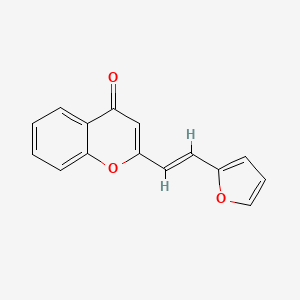
![1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11869038.png)
